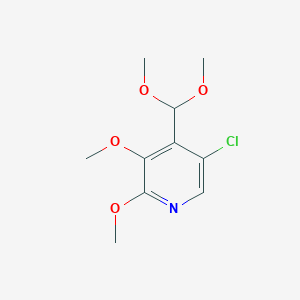

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

Description

Properties

IUPAC Name |

5-chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQJYWSZCTUPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClN₁O₄

- Molecular Weight : 260.68 g/mol

This compound features a pyridine ring substituted with chloromethyl and methoxy groups, which are critical for its biological activity.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. A study focused on the inhibition of the WNT/β-catenin signaling pathway—a crucial pathway often dysregulated in various cancers—demonstrated that this compound could effectively inhibit cell proliferation in cancer cell lines dependent on this pathway.

Key Findings:

- Inhibition of DVL1 : The compound selectively inhibits Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway. The effective concentration (EC50) for DVL1 inhibition was found to be approximately 0.49 μM .

- Cell Growth Inhibition : In HCT116 colon cancer cells, the compound demonstrated an EC50 of 7.1 μM, indicating its potential as a therapeutic agent against WNT-dependent colon cancer .

Cardiovascular Effects

In addition to its anticancer activity, there is evidence suggesting that compounds similar to this compound may have cardiovascular benefits. Research has indicated that certain derivatives can positively affect lipid profiles by increasing high-density lipoprotein (HDL) levels in transgenic mouse models .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Protein Interactions : The compound disrupts the interaction between DVL1 and its receptor Frizzled, leading to downstream effects on β-catenin stability and activity.

- Reactive Oxygen Species (ROS) Production : Treatment with this compound resulted in increased ROS levels within cancer cells, contributing to apoptosis .

Table 1: Biological Activity Data

| Compound Name | EC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | 0.49 | DVL1 | Inhibition |

| This compound | 7.1 | HCT116 Cells | Cell Growth Inhibition |

| Similar Compound A | TBD | HDL Levels | Increase |

Table 2: Comparative Studies on Related Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound B | Anticancer Activity | |

| Compound C | Cardiovascular Benefits | |

| Compound D | No significant activity |

Case Study 1: In Vitro Evaluation of Anticancer Effects

A study involving various colon cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the WNT pathway and subsequent activation of apoptotic pathways.

Case Study 2: Lipid Profile Improvement

In a transgenic mouse model designed to study cardiovascular health, administration of compounds structurally related to this compound resulted in significantly increased HDL cholesterol levels compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents

Research has indicated that derivatives of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine exhibit significant anti-inflammatory properties. For instance, compounds derived from this structure have been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Case Study: Inhibition of VCAM-1 Expression

A study demonstrated that specific derivatives of this compound effectively reduced vascular cell adhesion molecule-1 (VCAM-1) expression in vitro. This reduction is crucial for mitigating chronic inflammation associated with various diseases .

Agrochemical Applications

Herbicidal Properties

this compound has been evaluated for its herbicidal activity. Its derivatives have shown effectiveness against several weed species, making it a candidate for development as a selective herbicide in agricultural practices.

Case Study: Selective Herbicide Development

A patent outlines the synthesis of herbicidal formulations containing this compound, demonstrating its efficacy in controlling unwanted vegetation without harming crops .

Material Sciences

Polymer Additives

In material sciences, this compound is being explored as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers.

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into polymer matrices significantly improves their thermal properties, which is beneficial for applications requiring high-temperature resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations:

Substituent Reactivity and Solubility The 4-hydroxyl group in 5-Chloro-2,3-dimethoxypyridin-4-ol enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or methanol compared to the target compound’s acetal-protected 4-(dimethoxymethyl) group . The dimethoxymethyl group in the target compound provides steric bulk and stability under acidic conditions, making it less reactive toward nucleophiles than the hydroxyl analogue . The tert-butyldimethylsilyl (TBS) group in 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine significantly increases lipophilicity (logP) and is typically used as a protecting group in synthetic chemistry .

This contrasts with the non-fused target compound, which lacks such biological targeting capability . Methyl 2-chloro-4-(diethoxymethyl)nicotinate () contains an ester group, which may act as a prodrug moiety. Hydrolysis of the ester in vivo could yield a carboxylic acid derivative, whereas the target compound’s methoxy groups are metabolically stable .

Electronic Effects The chloro substituent at position 5 in the target compound is electron-withdrawing, directing electrophilic substitution reactions to the ortho and para positions. This property is absent in non-chlorinated analogues like 5-(dimethoxymethyl)-2,3-dimethoxypyridine () .

Preparation Methods

Starting Materials and Initial Methylation

One documented approach begins with a pyridine derivative such as voitol (a precursor with a methyl group and hydroxyl functionalities). The initial methylation involves reacting voitol with dimethyl phosphate in an aqueous sodium hydroxide solution under ice-water bath cooling (0-4 °C). This step is crucial for introducing methoxy groups selectively.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Voitol + NaOH (aqueous) + dimethyl phosphate | Methylation of hydroxyl groups | Formation of 3-methoxyl-2-methyl-4H-pyran-4-one intermediate |

| Temp | 0-4 °C, 3-6 hours stirring | Control side reactions | High selectivity |

After methylation, the mixture is neutralized, extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by distillation to isolate the intermediate compound.

Amination and Pyridone Formation

The intermediate 3-methoxyl-2-methyl-4H-pyran-4-one undergoes an aminating reaction in strong aqueous ammonia at 40-45 °C for 3-6 hours. This converts the pyranone to a pyridone structure, a key step towards the pyridine ring system.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 2 | Strong aqueous ammonia, 40-45 °C, 3-6 h | Amination to form pyridone | 3-methoxyl-2-methyl-4(1H)-pyridone white crystals |

The product is isolated by filtration and recrystallization from acetone to ensure purity.

Chlorination and Methoxyl Substitution

Subsequent steps involve chlorination and methoxyl substitution to introduce the 5-chloro substituent and methoxy groups at the 2 and 3 positions. A typical chlorination reagent is sulfur oxychloride (SOCl2), which reacts with the methylol group to form the chloromethyl intermediate.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 3 | 2-methylol-3,4-dimethoxypyridine + SOCl2, 4 h | Chlorination of methylol group | Formation of 2-chloromethyl-3,4-dimethoxypyridine |

The reaction is conducted in methylene chloride solvent, followed by evaporation under reduced pressure to isolate the chlorinated intermediate.

Formation of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

The final step involves the introduction of the dimethoxymethyl group at the 4-position of the pyridine ring. This is achieved through methylolation and secondary chlorination steps, often involving controlled reaction with chlorinating agents and methoxyl substitution reagents under carefully maintained temperature and pH conditions.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 4 | Methylolation + secondary chlorination | Formation of dimethoxymethyl group | Target compound this compound |

This step requires precise molar ratios and reaction times to maximize yield and minimize by-products.

Summary Table of Preparation Method

| Step | Intermediate/Product | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | 3-methoxyl-2-methyl-4H-pyran-4-one | Voitol + NaOH + dimethyl phosphate, 0-4 °C | Methylation under cold conditions | High purity intermediate |

| 2 | 3-methoxyl-2-methyl-4(1H)-pyridone | Strong aqueous ammonia, 40-45 °C, 3-6 h | Amination to pyridone | White crystals, purified |

| 3 | 2-chloromethyl-3,4-dimethoxypyridine | SOCl2, methylene chloride, 4 h | Chlorination of methylol group | Isolated by reduced pressure |

| 4 | This compound | Methylolation + secondary chlorination | Formation of dimethoxymethyl group | Target compound, optimized yield |

Research Findings and Analysis

- The stepwise approach using methylation, amination, chlorination, and methoxyl substitution is supported by patent literature and experimental protocols, indicating a robust synthetic route.

- Reaction temperature control, especially during methylation and chlorination, is critical to avoid side reactions and degradation.

- The use of strong aqueous ammonia in the amination step ensures efficient conversion to the pyridone intermediate, which is a versatile precursor for further functionalization.

- Chlorination with sulfur oxychloride is a well-established method for introducing the chloro substituent on methylol groups in heterocycles.

- Purification steps including solvent extraction, recrystallization, and distillation are essential to achieve high purity of the final compound.

Q & A

Q. What are the key synthetic strategies for preparing 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis involves multi-step functionalization of pyridine derivatives. A plausible route includes:

N-Oxidation of a precursor (e.g., 2,3,5-trimethylpyridine) to introduce reactive sites.

Chlorination at the 5-position using POCl₃ or SOCl₂ under controlled anhydrous conditions.

Dimethoxymethyl introduction via nucleophilic substitution or Friedel-Crafts alkylation.

Critical parameters include temperature control (±2°C) during chlorination to avoid over-halogenation and stoichiometric optimization of methoxy-group donors (e.g., trimethyl orthoformate) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve methoxy (δ 3.5–3.8 ppm) and dimethoxymethyl (δ 4.5–5.0 ppm) groups. Integration ratios confirm substitution patterns .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization). Retention time comparison with analogs (e.g., 6-(dimethoxymethyl)-2,3-dimethoxypyridine) aids identification .

- FT-IR : Key peaks include C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Q. How does the compound’s stability under various storage conditions impact experimental reproducibility?

- Methodological Answer : Stability studies indicate:

- Short-term (≤1 month) : Store at 0°C in amber vials to prevent photodegradation of the dimethoxymethyl group.

- Long-term : Lyophilization under argon minimizes hydrolysis of methoxy groups.

Degradation products (e.g., 5-chloro-2,3-dimethoxypyridin-4-ol) can form under humid conditions, requiring periodic purity checks via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What methodological approaches address contradictions in spectral data interpretation for this compound?

- Methodological Answer : Contradictions between calculated and observed NMR shifts often arise from:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen-bonding interactions.

- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the dimethoxymethyl group.

- Crystallographic validation : Resolve ambiguities via X-ray diffraction (e.g., as demonstrated for 5-(2,3-dichlorophenyl)-2-fluoropyridine) to confirm spatial arrangements .

Q. How can computational modeling predict reactivity and guide synthetic modifications?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* level) predict electrophilic aromatic substitution sites. For example, the 4-(dimethoxymethyl) group directs further substitution to the 2- or 6-positions.

- Molecular docking : Screen for bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to prioritize derivatives for synthesis .

Q. What protocols ensure safe handling of toxic byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct mitigation : Trap chlorinated intermediates (e.g., HCl gas) using NaOH scrubbers.

- Waste management : Segregate halogenated waste (WGK 3 classification) and partner with certified disposal services to meet EPA/REACH standards .

Q. How do the electronic effects of substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Methoxy groups act as electron donors, activating the pyridine ring for electrophilic attack at positions ortho/para to the substituents.

- Chlorine deactivates the ring but directs nitration or Suzuki coupling to the 4-position.

Empirical data from analogs (e.g., 5-chloro-2-methoxy-4-methyl-3-nitropyridine) support these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.